(Z)-4-Methylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Methylpent-2-enoic acid is an organic compound belonging to the class of unsaturated carboxylic acids It is characterized by the presence of a double bond in the carbon chain, specifically in the Z-configuration, which means the substituents on either side of the double bond are on the same side
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Methylpent-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxypropionaldehyde with a specific Wittig reagent under hydroxyl protection to produce the desired alkene with the Z-configuration . The reaction conditions typically include the use of a base such as sodium hydride and solvents like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: (Z)-4-Methylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated carboxylic acids.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alcohols in the presence of acid catalysts for esterification, or amines for amidation.
Major Products:
Oxidation: Formation of 4-methyl-2-pentanone.
Reduction: Formation of 4-methylpentanoic acid.
Substitution: Formation of esters like methyl 4-methyl-2-pentenoate or amides like 4-methyl-2-pentenoamide.
Scientific Research Applications
(Z)-4-Methylpent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (Z)-4-Methylpent-2-enoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
- 2-Pentenoic acid
- 3-Pentenoic acid
- 4-Pentenoic acid
Comparison: (Z)-4-Methylpent-2-enoic acid is unique due to its specific Z-configuration and the presence of a methyl group at the fourth carbon. This structural uniqueness can influence its reactivity and the types of reactions it undergoes compared to other pentenoic acids. For example, the presence of the methyl group can provide steric hindrance, affecting the compound’s interaction with reagents and catalysts.
Properties
CAS No. |
1775-44-6 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(Z)-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3- |
InChI Key |
QAOXMQCWUWZZNC-ARJAWSKDSA-N |
SMILES |
CC(C)C=CC(=O)O |
Isomeric SMILES |
CC(C)/C=C\C(=O)O |
Canonical SMILES |
CC(C)C=CC(=O)O |
density |
0.950-0.960 |
melting_point |
35 °C 35°C |
Key on ui other cas no. |
10321-71-8 |
physical_description |
Solid Colourless liquid; Fatty fruity aroma |
Pictograms |
Corrosive |
solubility |
Slightly soluble in water Soluble (in ethanol) |
Synonyms |
4-METHYLPENT-2-ENOIC ACID |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.